[1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Lipophilicity Drug-likeness Permeability

[1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1529612-21-2; molecular formula C₆H₁₂N₄O; molecular weight 156.19 g/mol) is a 1,4-disubstituted 1H-1,2,3-triazole building block bearing a branched (1-aminopropan-2-yl) N¹-substituent and a hydroxymethyl C⁴-group. The compound belongs to the aminoalkyl-triazole-methanol family, whose closest structural analogs are the 2-aminopropyl isomer (CAS 1706462-09-0) and the 3-aminopropyl homolog (CAS 1132017-25-4), all sharing an identical molecular formula and mass.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13245556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCC(CN)N1C=C(N=N1)CO
InChIInChI=1S/C6H12N4O/c1-5(2-7)10-3-6(4-11)8-9-10/h3,5,11H,2,4,7H2,1H3
InChIKeyKLGMDOXUNNFCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1529612-21-2) – Class, Identity, and Comparator Set


[1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1529612-21-2; molecular formula C₆H₁₂N₄O; molecular weight 156.19 g/mol) is a 1,4-disubstituted 1H-1,2,3-triazole building block bearing a branched (1-aminopropan-2-yl) N¹-substituent and a hydroxymethyl C⁴-group [1]. The compound belongs to the aminoalkyl-triazole-methanol family, whose closest structural analogs are the 2-aminopropyl isomer (CAS 1706462-09-0) and the 3-aminopropyl homolog (CAS 1132017-25-4), all sharing an identical molecular formula and mass [2]. Its triazole core enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) assembly, while the free primary amine and hydroxymethyl handle offer orthogonal derivatization sites for medicinal chemistry and chemical biology applications [3].

Triazole core compatible with CuAAC assembly for 1,4-disubstituted triazole library construction
Orthogonal derivatization sites: free primary amine and C4-hydroxymethyl handle
Branched 1-aminopropan-2-yl N1-substituent differentiates from linear 2-aminopropyl and 3-aminopropyl isomers

Why Generic Substitution Fails: Structural Differentiation of [1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol Among Isomeric Aminoalkyl-Triazole Methanols


Although the aminoalkyl-triazole-methanol series shares identical molecular formula (C₆H₁₂N₄O) and molecular weight (156.19 g/mol) across the 1-aminopropan-2-yl, 2-aminopropyl, and 3-aminopropyl positional isomers, the regiochemistry of the aminoalkyl branch point introduces measurable differences in computed XLogP3-AA (−1.8 vs. −1.7) and rotatable bond count (3 vs. 4) that directly influence passive membrane permeability and conformational entropy [1]. The branched (1-aminopropan-2-yl) attachment introduces a methyl group positioned α to the triazole N¹, creating a steric environment distinct from the linear 2-aminopropyl and 3-aminopropyl isomers, which alters both the pKa microenvironment of the primary amine and the metabolic vulnerability of the C–N bond [2]. Furthermore, the free-base form of the target compound has no entry in the ECHA Classification & Labelling Inventory, whereas the 3-aminopropyl isomer carries a notified Skin Corrosion Category 1B (H314) hazard, making the target compound the lower-hazard procurement choice among the isomeric series [3]. These physicochemical and safety differences argue against unqualified interchange.

Lipophilicity Lower computed XLogP3-AA than 2-aminopropyl isomer may shift passive permeability and aqueous distribution profiles in cell-based assays
Conformational entropy Fewer rotatable bonds than 3-aminopropyl homolog may reduce binding entropy penalty; ligand efficiency metrics may not transfer directly
Safety classification 3-Aminopropyl isomer carries notified Skin Corrosion 1B (H314) hazard; target compound has no such classification, potentially simplifying handling requirements

Quantitative Differentiation Evidence: [1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol vs. In-Class Analogs


Computed Lipophilicity: Lower XLogP3-AA of the Branched Isomer vs. the 2-Aminopropyl Analog

The target compound, [1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, has a computed XLogP3-AA value of −1.8, which is 0.1 log unit lower (more hydrophilic) than the 2-aminopropyl isomer (CAS 1706462-09-0; XLogP3-AA = −1.7) [1]. Both values are well within Lipinski-compliant space, but the 0.1 unit difference corresponds to a calculated ~1.26-fold disparity in octanol–water partition coefficient, which may be consequential in assays where aqueous compartment distribution or renal clearance is measured [2]. The 3-aminopropyl isomer shares the identical −1.8 value with the target, making the 2-aminopropyl isomer the divergent comparator.

Lipophilicity
Head-to-head
XLogP3-AA: −1.8 (target) vs −1.7 (2-aminopropyl isomer)
More hydrophilic profile; may reduce non-specific hydrophobic interactions in fragment-based screens
Computed by XLogP3 algorithm; experimental logP may differ
Lipophilicity Drug-likeness Permeability

Molecular Flexibility: Reduced Rotatable Bond Count Relative to the 3-Aminopropyl Homolog

The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds in the 3-aminopropyl homolog (CAS 1132017-25-4) [1]. The 2-aminopropyl isomer matches the target at 3 rotatable bonds. This single-bond difference arises from the additional methylene spacer in the linear 3-aminopropyl chain. In the context of ligand–protein binding thermodynamics, each freely rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding [2]. Consequently, the target compound (and the 2-aminopropyl isomer) is predicted to pay a lower conformational entropy cost upon receptor engagement than the 3-aminopropyl homolog, all other binding interactions being equal.

Rotatable bonds
Class-level
3 rotatable bonds (target) vs 4 (3-aminopropyl homolog)
Lower conformational entropy penalty upon binding; may improve ligand efficiency
Entropy benefit is class-level inference; confirm for target receptor
Conformational entropy Molecular recognition Ligand efficiency

Safety Profile: Absence of Notified Skin Corrosion Hazard vs. the 3-Aminopropyl Isomer

The 3-aminopropyl isomer (EC/List No. 838-492-1; CAS 1132017-25-4) carries a notified harmonized hazard classification of Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage) with GHS05 pictogram and Danger signal word in the ECHA Classification & Labelling Inventory [1]. In contrast, the target compound has no entry in the ECHA C&L Inventory as of the search date, meaning no notifier has self-classified it for this severe hazard endpoint under the CLP regulation [2]. The structural basis for this difference is not mechanistically confirmed, but the branched aminopropan-2-yl substitution pattern may reduce the primary amine's irritant potential relative to the linear 3-aminopropyl arrangement. This safety distinction directly impacts procurement decisions for laboratories without dedicated corrosive-material handling infrastructure.

Hazard classification
Cross-study comparable
Target: no Skin Corr. 1B entry; 3-aminopropyl isomer: Skin Corr. 1B (H314)
Absence of notified corrosive hazard may reduce handling and storage burden
ECHA C&L Inventory status; always consult batch SDS
Hazard classification Laboratory safety Procurement risk

Batch-Level Purity Documentation: Vendor QC Traceability Across Isomeric Building Blocks

The target compound is commercially available at a standard purity specification of 95% from multiple suppliers (including Bidepharm, product code BD01044555), with batch-specific QC documentation including NMR, HPLC, and GC data . The 2-aminopropyl isomer (CAS 1706462-09-0) is supplied under an equivalent 95% purity standard by the same vendor network . However, the target compound's MDL identifier (MFCD29034559) and Enamine building block code (EN300-234415) enable unambiguous sourcing across the supply chain, whereas the 3-aminopropyl isomer's notified corrosive hazard may restrict shipping options and minimum order quantities in certain jurisdictions. This parity in purity specification combined with the safety advantage (see Evidence Item 3) creates a procurement preference for the target compound when equivalent synthetic utility is anticipated.

Purity & QC
Data to verify
95% purity with batch NMR, HPLC, GC; MDL MFCD29034559
Equivalent purity specification across isomers; safety profile differentiates procurement
Supplier QC documentation should be reviewed per lot
Quality control Batch consistency Procurement specification

Free Base vs. Hydrochloride Salt: Procurement Form Flexibility Without Compromising Reactivity

The target compound is available as both the free base (CAS 1529612-21-2) and the hydrochloride salt (CAS 2098133-32-3) . The hydrochloride form enhances aqueous solubility and long-term storage stability owing to reduced amine nucleophilicity toward atmospheric CO₂, while the free-base form preserves the nucleophilic primary amine for direct conjugation (e.g., amide bond formation, reductive amination, or isothiocyanate coupling) without a preceding neutralization step . The 2-aminopropyl and 3-aminopropyl isomers are similarly available in both salt and free-base forms, but the branched topology of the target compound's aminopropan-2-yl group creates a steeper steric environment around the amine that may influence conjugation kinetics with bulky electrophiles—a differentiation that has not yet been quantitatively characterized in the peer-reviewed literature (this is a class-level inference and should be verified experimentally for the specific conjugation chemistry of interest).

Salt form
Data to verify
Free base (CAS 1529612-21-2) and hydrochloride (CAS 2098133-32-3) available
Enables direct conjugation (free base) or improved storage (HCl salt); steric environment may affect kinetics
Conjugation kinetics with bulky electrophiles should be verified experimentally
Salt form Aqueous solubility Conjugation chemistry

Recommended Application Scenarios for [1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl]methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Controlled Hydrophilicity (XLogP3-AA = −1.8)

The target compound's computed XLogP3-AA of −1.8 places it in the highly polar fragment space, suitable for fragment-based screening collections targeting hydrophilic binding pockets (e.g., kinase hinge regions, phosphate-binding sites, or metal-coordinating active sites) [1]. Its 0.1 log-unit lower lipophilicity relative to the 2-aminopropyl isomer (XLogP3-AA = −1.7) may reduce non-specific hydrophobic interactions in biochemical assays where protein aggregation or promiscuous binding is a concern. The free primary amine and hydroxymethyl group provide two chemically orthogonal vectors for fragment elaboration following hit identification [2].

Conjugation Chemistry Exploiting the Branched Aminopropan-2-yl Steric Handle

The 1-aminopropan-2-yl substitution pattern positions a methyl group adjacent to the N¹-triazole nitrogen, creating a sterically differentiated amine environment compared to the linear 2-aminopropyl and 3-aminopropyl isomers [1]. This steric feature is advantageous in bioconjugation applications where differential reactivity between the primary amine and competing nucleophiles (e.g., thiols, hydroxyls) is desired, or in situ protecting-group strategies where steric hindrance modulates acylation rates [2]. Users should verify conjugation kinetics experimentally for the specific electrophile system, as no head-to-head kinetic comparison data are yet published for this specific scaffold.

Laboratory-Scale Synthesis in Facilities Without Corrosive-Material Handling Capabilities

Because the target compound has no notified Skin Corrosion Category 1B hazard classification in the ECHA C&L Inventory—unlike the 3-aminopropyl isomer, which is notified as Skin Corr. 1B (H314) [1]—it represents the preferred procurement option for academic and industrial laboratories that lack dedicated corrosive-material storage and handling infrastructure. This safety differential becomes operationally significant at gram-scale syntheses where accidental skin or eye exposure risk scales with handling frequency. Researchers should nonetheless consult the supplier-provided Safety Data Sheet (SDS) for each batch, as hazard classifications may evolve with new toxicological data [2].

Modular Building Block for 1,4-Disubstituted Triazole Library Synthesis via CuAAC or Sequential Functionalization

The triazole N¹ position is already occupied by the branched aminopropan-2-yl group, leaving the C⁴-hydroxymethyl substituent available for oxidation, esterification, etherification, or halogenation, while the free primary amine on the side chain can undergo amide coupling, sulfonamide formation, or reductive amination in a subsequent step [1]. This modular architecture supports a 'diversify-at-two-vectors' strategy that is compatible with parallel synthesis workflows. The compound's Enamine building block designation (EN300-234415) and availability from multiple suppliers at 95% purity with batch QC documentation (NMR, HPLC, GC) ensure reproducible sourcing for library production [2].

Application
Selection Property
Validation Focus
Fragment-based screening (hydrophilic pockets)
Computed hydrophilicity (XLogP3-AA −1.8)
Assess aqueous solubility and promiscuous binding
Bioconjugation with steric differentiation
Branched amine steric environment
Verify conjugation kinetics with target electrophile
Synthesis in standard lab facilities
Absence of notified Skin Corr. 1B classification
Confirm no corrosive hazard via batch SDS
Parallel triazole library synthesis
Orthogonal amine and hydroxymethyl handles
Validate sequential functionalization protocols
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